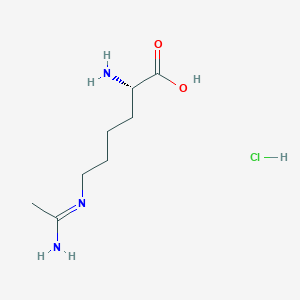

Clorhidrato de L-NIL

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El clorhidrato de L-NIL tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como reactivo en la síntesis de otros compuestos y en el estudio de los mecanismos de reacción que involucran el óxido nítrico

Biología: Empleado en la investigación sobre el papel del óxido nítrico en la señalización celular, la respuesta inmune y la inflamación

Medicina: Investigado por sus posibles efectos terapéuticos en condiciones que involucran una producción excesiva de óxido nítrico, como la sepsis y la inflamación crónica

Industria: Utilizado en el desarrollo de ensayos y herramientas de diagnóstico relacionados con el óxido nítrico

Mecanismo De Acción

El clorhidrato de L-NIL ejerce sus efectos inhibiendo selectivamente la sintasa inducible de óxido nítrico (iNOS). Se une al sitio activo de la iNOS, evitando que la enzima convierta la L-arginina en óxido nítrico y citrulina. Esta inhibición reduce la producción de óxido nítrico, que participa en varios procesos fisiológicos y patológicos .

Análisis Bioquímico

Biochemical Properties

L-NIL hydrochloride interacts with iNOS, an enzyme that plays a crucial role in the production of nitric oxide (NO), a key physiological mediator . It exhibits IC50 values of 0.4-3.3 µM for iNOS, indicating its potency in inhibiting this enzyme . The interaction between L-NIL hydrochloride and iNOS leads to the inhibition of NO production, thereby influencing various biochemical reactions within the cell .

Cellular Effects

L-NIL hydrochloride’s inhibition of iNOS has significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion in mice . It also influences cell function by impacting cell signaling pathways and gene expression related to these processes .

Molecular Mechanism

The molecular mechanism of action of L-NIL hydrochloride primarily involves its binding to iNOS, leading to the inhibition of this enzyme . This interaction prevents the synthesis of NO, thereby affecting the downstream signaling pathways and gene expression regulated by this molecule .

Temporal Effects in Laboratory Settings

The effects of L-NIL hydrochloride can change over time in laboratory settings. While specific studies on the temporal effects of L-NIL hydrochloride are limited, it is known that the compound’s inhibitory effects on iNOS can influence long-term cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of L-NIL hydrochloride can vary with different dosages. For example, in a study involving mice, L-NIL hydrochloride administered at dosages of 10 and 30 mg/kg was found to prevent inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion .

Metabolic Pathways

L-NIL hydrochloride is involved in the nitric oxide synthase pathway, where it interacts with the iNOS enzyme . By inhibiting iNOS, L-NIL hydrochloride can affect the production of NO, a critical mediator in various metabolic processes .

Transport and Distribution

While specific information on the transport and distribution of L-NIL hydrochloride within cells and tissues is limited, its primary target, iNOS, is typically found in various cell types and tissues, suggesting that L-NIL hydrochloride may also be distributed across different cellular locations .

Subcellular Localization

The subcellular localization of L-NIL hydrochloride is likely to be closely associated with the location of its target, iNOS. As iNOS is typically found in the cytoplasm of cells , it is plausible that L-NIL hydrochloride may also localize to this subcellular compartment to exert its inhibitory effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del clorhidrato de L-NIL implica la reacción de L-lisina con isocianato de etilo para formar N6-(1-iminoetil)-L-lisina, que luego se convierte en su sal dihidrocloruro. Las condiciones de reacción típicamente implican el uso de disolventes como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) y pueden requerir calentamiento para facilitar la reacción .

Métodos de Producción Industrial

La producción industrial del this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de técnicas de purificación avanzadas como la cristalización y la cromatografía para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de L-NIL principalmente experimenta reacciones de sustitución debido a la presencia del grupo iminoetilo. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente en disolventes como agua, etanol o DMSO, y pueden requerir condiciones específicas de pH para proceder eficientemente .

Principales Productos Formados

Los principales productos formados a partir de las reacciones del this compound dependen del tipo de reacción. Por ejemplo, las reacciones de oxidación pueden producir óxido de N6-(1-iminoetil)-L-lisina, mientras que las reacciones de reducción pueden producir N6-(1-aminoetil)-L-lisina .

Comparación Con Compuestos Similares

El clorhidrato de L-NIL es único en su alta selectividad para iNOS en comparación con otras isoformas de la sintasa de óxido nítrico (NOS), como la NOS endotelial (eNOS) y la NOS neuronal (nNOS). Los compuestos similares incluyen:

NG-monometil-L-arginina (L-NMMA): Un inhibidor de NOS menos selectivo

Éster metílico de NG-nitro-L-arginina (L-NAME): Otro inhibidor de NOS con una especificidad más amplia

Aminoguanidina: Selectivo para iNOS pero con una estructura química y propiedades diferentes

La alta selectividad del this compound para iNOS lo convierte en una herramienta valiosa para estudiar el papel específico de la sintasa inducible de óxido nítrico en varios procesos biológicos .

Propiedades

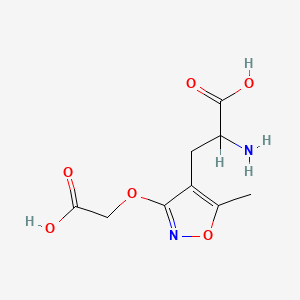

IUPAC Name |

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYWSATZDBEAOS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159190-45-1, 150403-89-7 | |

| Record name | N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159190-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-N6-(1-Iminoethyl)lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-[[4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1141865.png)

![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)